3-Heptene

説明

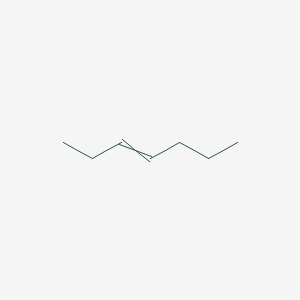

Structure

3D Structure

特性

IUPAC Name |

hept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHKDGJSXCTSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860874 | |

| Record name | 3-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Mixture of 50% cis and 50% trans isomers; [EPA OHM/TADS] Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 3-Heptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

592-78-9 | |

| Record name | 3-Heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptene (C7H14) is an unsaturated hydrocarbon belonging to the alkene family.[1] Its seven-carbon chain with a double bond between the third and fourth carbon atoms makes it a valuable intermediate in various organic syntheses. The presence of this double bond allows for the existence of two geometric isomers, cis-(Z)-3-Heptene and trans-(E)-3-Heptene, each with distinct physical and chemical properties. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visualizations of relevant chemical transformations.

Chemical and Physical Properties

The chemical and physical properties of this compound and its isomers are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for the separation of its isomers.

General Properties

| Property | Value | Reference |

| Molecular Formula | C7H14 | [1] |

| Molecular Weight | 98.19 g/mol | [2] |

| IUPAC Name | Hept-3-ene | [1] |

| CAS Number | 592-78-9 (mixture of cis and trans) | [1] |

Isomer-Specific Properties

| Property | cis-(Z)-3-Heptene | trans-(E)-3-Heptene | Reference |

| CAS Number | 7642-10-6 | 14686-14-7 | [2] |

| Boiling Point | 95.9 °C | 95.9 °C | |

| Density | 0.703 g/cm³ | 0.698 g/cm³ | |

| Refractive Index | 1.406 | 1.404 | |

| Melting Point | -137.2 °C | -137.2 °C |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below.

Determination of Boiling Point by Simple Distillation

Objective: To determine the boiling point of a this compound sample.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of the this compound sample into the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a constant temperature reading on the thermometer while the liquid is distilling.[3]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density using a Pycnometer

Objective: To accurately determine the density of a this compound isomer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m1).

-

Fill the pycnometer with distilled water of a known temperature and record the mass (m2).

-

Empty and dry the pycnometer, then fill it with the this compound sample at the same temperature and record the mass (m3).

-

The density of the sample is calculated using the formula: Density_sample = ((m3 - m1) / (m2 - m1)) * Density_water where the density of water at the experimental temperature is a known value.

Measurement of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of a liquid this compound sample.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of the this compound sample onto the prism.[4]

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is connected to a constant temperature water bath.[4]

-

Adjust the refractometer to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

Spectroscopic Analysis

Objective: To obtain the ¹H and ¹³C NMR spectra of a this compound isomer for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl3)

-

Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3) in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse sequence: Standard single-pulse

-

Spectral width: -2 to 12 ppm

-

Acquisition time: 3-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16

¹³C NMR Acquisition Parameters:

-

Pulse sequence: Proton-decoupled

-

Spectral width: 0 to 220 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr)

Sample Preparation:

-

Place a drop of the neat liquid this compound sample between two salt plates to create a thin film.

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

Acquire a background spectrum of the clean salt plates prior to the sample scan.

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Chemical Synthesis and Reactions

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones.[5] For the synthesis of this compound, propanal can be reacted with the ylide generated from butyltriphenylphosphonium bromide.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Ozonolysis of this compound

Ozonolysis is a powerful reaction that cleaves the double bond of an alkene, replacing it with two carbonyl groups.[6] The reaction of this compound with ozone followed by a reductive work-up (e.g., with dimethyl sulfide) yields propanal and butanal.

Caption: Reaction mechanism for the ozonolysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound and its cis and trans isomers. The inclusion of standardized experimental protocols for the determination of these properties, along with visualizations of key synthetic and reactive pathways, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The distinct properties of the cis and trans isomers underscore the importance of stereochemistry in influencing the behavior of organic molecules.

References

Stability of (E)-3-Heptene versus (Z)-3-Heptene: A Thermochemical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relative stability of geometric isomers is a critical factor in chemical synthesis, reaction kinetics, and the biological activity of molecules. In the case of alkenes, the trans or (E) isomer is generally more stable than the cis or (Z) isomer due to reduced steric strain. This guide provides a detailed analysis of the thermodynamic stability of (E)-3-Heptene and (Z)-3-Heptene, supported by quantitative thermochemical data, detailed experimental methodologies, and visual representations of the underlying energetic relationships.

Core Concepts in Alkene Stability

The stability of an alkene is inversely related to its potential energy. More stable alkenes possess lower heats of formation and release less energy upon hydrogenation to their corresponding alkane. The primary factors influencing alkene stability are:

-

Steric Strain: In cis isomers, bulky substituent groups on the same side of the double bond lead to van der Waals repulsion, increasing the molecule's potential energy and decreasing its stability. Trans isomers, with substituents on opposite sides, experience significantly less steric hindrance.

-

Hyperconjugation: The delocalization of electrons from adjacent C-H σ-bonds into the π* orbital of the double bond has a stabilizing effect. Generally, more substituted alkenes are more stable.

Quantitative Comparison of (E)-3-Heptene and (Z)-3-Heptene

The thermodynamic stability of (E)-3-Heptene and (Z)-3-Heptene can be quantitatively assessed by comparing their standard enthalpies of formation (ΔfH°liquid) and their enthalpies of hydrogenation (ΔH°hydrog).

| Thermochemical Property | (E)-3-Heptene | (Z)-3-Heptene | n-Heptane |

| Standard Enthalpy of Formation (ΔfH°liquid, kJ/mol) | -108.85 ± 0.82 (average)[1] | -104.45 ± 0.71 (average)[2] | -224.2[2] |

| Enthalpy of Hydrogenation (ΔH°hydrog, kJ/mol) | -114.7 ± 0.3[3] | -119.75 (calculated) | N/A |

Note: The enthalpy of hydrogenation for (Z)-3-Heptene was calculated using the average standard enthalpy of formation of the liquid and the standard enthalpy of formation of liquid n-heptane.

As the data indicates, (E)-3-Heptene has a more negative enthalpy of formation, signifying it is approximately 4.4 kJ/mol more stable than (Z)-3-Heptene in the liquid phase. Consequently, the hydrogenation of (Z)-3-Heptene releases more energy than that of (E)-3-Heptene, further confirming the greater stability of the (E) isomer.

Energetic Relationship of 3-Heptene Isomers

The relative energy levels of the this compound isomers and their common hydrogenation product, n-heptane, can be visualized to illustrate their stability differences. The (Z) isomer exists at a higher energy state than the (E) isomer, and both release energy upon conversion to the more stable alkane.

Experimental Protocols

The thermochemical data presented in this guide are determined through precise experimental techniques, primarily combustion calorimetry and catalytic hydrogenation calorimetry.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion in a bomb calorimeter.

Experimental Workflow:

Methodology:

-

Sample Preparation: A precisely weighed sample of the purified heptene isomer is placed in a sample holder (e.g., a gelatin capsule of known combustion energy).

-

Calorimeter Setup: The sample is placed in a bomb calorimeter, which is then sealed and pressurized with a large excess of pure oxygen. The bomb is submerged in a known quantity of water in an insulated container.

-

Combustion: The sample is ignited by passing an electric current through a fuse wire. The complete combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

Temperature Measurement: The temperature of the water is monitored with a high-precision thermometer before and after combustion to determine the temperature change (ΔT).

-

Calculation: The heat released during combustion is calculated using the total heat capacity of the calorimeter (determined from the combustion of a standard substance like benzoic acid) and the measured temperature change. Corrections are made for the heat of combustion of the capsule and the fuse wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of the heptene isomer is then calculated using Hess's Law, from the experimentally determined standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Hydrogenation by Catalytic Hydrogenation Calorimetry

The enthalpy of hydrogenation is a direct measure of the stability of an alkene. It is determined by measuring the heat evolved when the alkene is hydrogenated to the corresponding alkane in the presence of a catalyst.

Experimental Workflow:

Methodology:

-

Calorimeter and Reagents: A known amount of the this compound isomer is dissolved in an appropriate solvent (such as hexane) within a reaction calorimeter. A suitable hydrogenation catalyst, like palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.

-

Reaction Initiation: The system is allowed to reach thermal equilibrium. A known quantity of hydrogen gas is then introduced into the reaction vessel, initiating the hydrogenation reaction.

-

Temperature Monitoring: The heat released by the exothermic hydrogenation reaction causes a rise in the temperature of the solution, which is carefully measured.

-

Calculation of Enthalpy of Hydrogenation: The total heat evolved is calculated from the temperature change and the heat capacity of the calorimeter and its contents. The molar enthalpy of hydrogenation is then determined by dividing the total heat evolved by the number of moles of the heptene isomer that reacted.

Conclusion

The thermochemical data unequivocally demonstrate that (E)-3-Heptene is more stable than (Z)-3-Heptene. This increased stability is attributed to the lower steric strain in the (E) configuration, where the alkyl groups are positioned on opposite sides of the double bond. This fundamental understanding of alkene stability is crucial for predicting reaction outcomes, designing synthetic pathways, and understanding the energetic landscapes of molecules in various chemical and biological systems. The experimental determination of enthalpies of formation and hydrogenation provides the empirical foundation for these principles.

References

An In-Depth Guide to the Molecular Properties of 3-Heptene

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of organic compounds is paramount. This document provides a focused technical overview of 3-Heptene, detailing its molecular formula and molecular weight.

Molecular Characteristics of this compound

This compound is an alkene with the chemical formula C7H14[1][2][3][4][5][6][7][8]. As a seven-carbon unsaturated hydrocarbon, it exists as two distinct geometric isomers: cis (Z)-3-Heptene and trans (E)-3-Heptene[1][3]. The molecular structure consists of a seven-carbon chain with a double bond located at the third carbon position.

The molecular weight of a compound is a critical parameter in a vast array of experimental and theoretical applications, from reaction stoichiometry and solution preparation to mass spectrometry and pharmacokinetic modeling. The values for this compound have been consistently reported across multiple chemical databases.

Quantitative Data Summary

To facilitate clear and rapid reference, the molecular formula and weight of this compound are summarized in the table below. These values are derived from standard IUPAC atomic weights.

| Property | Value | Source Citation |

| Molecular Formula | C7H14 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 98.19 g/mol | [2][6] |

| 98.1861 g/mol | [1][3][4][5] | |

| 98.18858 g/mol | [8] | |

| Monoisotopic Mass | 98.109550447 Da | [6] |

Note: Minor variations in molecular weight values across different sources can be attributed to differences in the atomic weight values used for calculation or the level of precision reported.

Logical Relationship of Properties

The relationship between the molecular formula and the calculation of its molecular weight is a foundational concept in chemistry. The diagram below illustrates this straightforward logical workflow.

Caption: Logical workflow for calculating molecular weight from the molecular formula.

References

- 1. (Z)-3-Heptene [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, (E)- [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound, (E)- [webbook.nist.gov]

- 6. This compound | C7H14 | CID 11612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H14) [pubchemlite.lcsb.uni.lu]

- 8. This compound, 592-78-9 [thegoodscentscompany.com]

Synthesis of cis-3-Heptene from 3-Heptyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of cis-3-Heptene (B43857) from 3-heptyne (B1585052), focusing on the widely employed method of catalytic partial hydrogenation. This transformation is a cornerstone in organic synthesis, enabling the controlled formation of a Z-configured double bond, a common motif in various biologically active molecules and advanced materials.

Reaction Overview and Stereoselectivity

The conversion of an alkyne to a cis-alkene is achieved through the syn-addition of two hydrogen atoms across the triple bond. This is accomplished by utilizing a "poisoned" or deactivated heterogeneous catalyst that facilitates the hydrogenation of the alkyne to an alkene while minimizing the subsequent reduction to an alkane. The most common and effective catalyst for this transformation is the Lindlar catalyst.[1][2] Alternative catalysts such as P-2 nickel (Ni₂B) can also be employed to achieve similar stereoselectivity.[1]

In contrast, the reduction of an alkyne using dissolving metals, such as sodium in liquid ammonia, results in the anti-addition of hydrogen, yielding the corresponding trans-alkene.[2] This highlights the importance of catalyst selection in controlling the stereochemical outcome of the reaction.

Catalytic Systems and Performance

The partial hydrogenation of 3-heptyne to cis-3-heptene is most effectively carried out using a Lindlar catalyst. This catalyst consists of palladium deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and deactivated with a catalytic poison such as lead acetate (B1210297) or quinoline.[1][3] The poison selectively deactivates the most active sites on the palladium surface, which prevents the over-reduction of the initially formed cis-alkene to heptane (B126788).[1]

While specific quantitative data for the hydrogenation of 3-heptyne is not extensively reported, data from the hydrogenation of its close structural analog, 3-hexyne, provides a reliable estimate of the expected yield and selectivity.

| Parameter | Value | Notes |

| Substrate | 3-Hexyne | A close structural analog to 3-heptyne. |

| Catalyst | Lindlar Catalyst (5% Pd on CaCO₃) | Commercially available or can be prepared in situ. |

| Solvent | Toluene | Other non-polar solvents like hexane (B92381) can also be used. |

| Temperature | 303 K (30 °C) | Mild heating can improve the reaction rate. |

| Hydrogen Pressure | 1.4 bar | A positive pressure of hydrogen is maintained. |

| Conversion | >98% | Monitored by Gas Chromatography (GC). |

| Selectivity for cis-alkene | >95% | High selectivity is a hallmark of the Lindlar catalyst.[4] |

| Selectivity for trans-alkene | < 1.4% | Minimal formation of the trans isomer is observed.[4] |

| Selectivity for alkane | < 0.5% | Over-reduction to heptane is effectively suppressed.[4] |

Reaction Mechanism

The stereoselective formation of cis-3-heptene is a result of the syn-addition of hydrogen atoms to the alkyne, which is adsorbed onto the surface of the Lindlar catalyst. The proposed mechanism involves the following key steps:

-

Adsorption of Reactants: Molecular hydrogen (H₂) and 3-heptyne are adsorbed onto the surface of the palladium catalyst.

-

Dissociation of Hydrogen: The H-H bond is cleaved, and individual hydrogen atoms bind to the palladium surface.

-

Syn-Addition of Hydrogen: The adsorbed 3-heptyne undergoes a stepwise addition of two hydrogen atoms from the same side of the triple bond. This concerted or near-concerted addition ensures the formation of the cis configuration.

-

Desorption of Product: The resulting cis-3-heptene has a lower affinity for the poisoned catalyst surface compared to the starting alkyne and is subsequently desorbed, preventing further hydrogenation to heptane.

Experimental Protocol

The following is a general experimental protocol for the synthesis of cis-3-heptene from 3-heptyne, adapted from established procedures for similar alkyne hydrogenations.

Materials:

-

3-Heptyne

-

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., nitrogen or argon)

-

Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Filtration apparatus (e.g., Celite® pad or syringe filter)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry hydrogenation flask equipped with a magnetic stir bar, add 3-heptyne. Dissolve the substrate in an appropriate anhydrous solvent (e.g., 10-20 mL of hexane per gram of 3-heptyne).

-

Catalyst Addition: Carefully add the Lindlar catalyst to the solution (typically 5-10% by weight relative to the 3-heptyne).

-

Inert Atmosphere: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove any oxygen.

-

Hydrogenation: Evacuate the flask and introduce hydrogen gas. If using a balloon, it should be filled with hydrogen and connected to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 1-4 atm).

-

Reaction: Begin vigorous stirring to ensure efficient mixing of the catalyst, substrate, and hydrogen. The reaction is typically conducted at room temperature or with gentle heating.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material. The reaction is usually complete within a few hours.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude cis-3-heptene can be further purified by distillation if necessary.

Conclusion

The synthesis of cis-3-heptene from 3-heptyne via partial hydrogenation with a Lindlar catalyst is a highly efficient and stereoselective method. The use of a poisoned catalyst is crucial for achieving high yields of the desired cis-alkene while preventing over-reduction to the corresponding alkane. This technical guide provides researchers and professionals in the field of drug development and materials science with the necessary information to successfully perform this important transformation. Careful attention to the experimental protocol and reaction monitoring will ensure a high-purity product.

References

Spectroscopic data for 3-Heptene (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 3-Heptene

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the isomers of this compound (C₇H₁₄), a colorless liquid alkene.[1] As a fundamental building block in organic synthesis, understanding its structural features through modern spectroscopic techniques is critical for its application in research and development. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both reference data and detailed experimental protocols.

Spectroscopic Data Summary

This compound exists as two geometric isomers: cis (Z) and trans (E). Their distinct spatial arrangements give rise to unique spectroscopic signatures, which are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers

| Isomer | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| trans-3-Heptene | H3, H4 (Olefinic) | ~5.4 | Multiplet |

| H2, H5 (Allylic) | ~2.0 | Multiplet | |

| H6 | ~1.4 | Sextet | |

| H1, H7 | ~0.9 | Triplet | |

| cis-3-Heptene | H3, H4 (Olefinic) | ~5.3 | Multiplet |

| H2, H5 (Allylic) | ~2.0 | Multiplet | |

| H6 | ~1.4 | Sextet | |

| H1, H7 | ~0.9 | Triplet |

Note: Data is compiled from representative spectra. Actual chemical shifts may vary slightly based on solvent and instrument.[2][3][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers

| Isomer | Carbon Assignment | Chemical Shift (δ) ppm |

| trans-3-Heptene | C3, C4 (Olefinic) | ~131.5, ~125.5 |

| C2, C5 (Allylic) | ~34.5, ~25.8 | |

| C6 | ~23.0 | |

| C1, C7 | ~14.0, ~13.8 | |

| cis-3-Heptene | C3, C4 (Olefinic) | ~130.5, ~124.5 |

| C2, C5 (Allylic) | ~29.0, ~20.5 | |

| C6 | ~23.2 | |

| C1, C7 | ~14.5, ~13.9 |

Note: Data is compiled from representative spectra and databases.[3][5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Isomer Specificity |

| C-H stretch (sp²) | 3000 - 3100 | Both |

| C-H stretch (sp³) | 2850 - 3000 | Both |

| C=C stretch | 1650 - 1680 | Both (often weak) |

| C-H out-of-plane bend | ~965 | trans only (strong) |

| C-H out-of-plane bend | ~700 | cis only (strong) |

Note: Data is sourced from the NIST Chemistry WebBook and PubChem.[1][8][9] The most distinguishable feature is the strong absorption band around 965 cm⁻¹ for the trans isomer, which is absent in the cis isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Assignment | Relative Intensity |

| 98 | [M]⁺ (Molecular Ion) | Moderate |

| 69 | [M - C₂H₅]⁺ | High |

| 55 | [M - C₃H₇]⁺ | High |

| 41 | [C₃H₅]⁺ (Allyl Cation) | Base Peak |

Note: Fragmentation pattern is generally similar for both isomers under Electron Ionization (EI). Molecular weight is 98.19 g/mol .[1][10][11]

Experimental Protocols

The following sections detail standardized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[12]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must fully dissolve the sample.[12][13]

-

Ensure the solution is homogeneous by gentle vortexing.

-

Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[14][15]

-

The final liquid level in the NMR tube should be approximately 4-5 cm.[12][13]

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Locking : The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[12]

-

Shimming : The magnetic field homogeneity is optimized by either an automated or manual shimming process to ensure sharp, symmetrical peaks.[12]

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[12]

-

Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay). For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.[14][16]

-

Initiate data acquisition. After the experiment, the resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

Infrared (IR) Spectroscopy Protocol

This protocol is for acquiring a spectrum of a neat (undiluted) liquid sample.

-

Sample Preparation :

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. If necessary, clean them with a small amount of dry acetone (B3395972) and wipe with a soft tissue.[17]

-

Using a Pasteur pipette, place one or two drops of liquid this compound onto the center of one salt plate.[17]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[17] Avoid introducing air bubbles.

-

-

Data Acquisition :

-

Open the spectrometer's software and perform a background scan with the sample chamber empty. This measures the IR spectrum of the ambient air and instrument, which will be subtracted from the sample spectrum.[18]

-

Place the prepared salt plate assembly ("sandwich") into the sample holder in the instrument's sample compartment.

-

Acquire the sample spectrum. The software will automatically ratio the sample scan against the background scan to produce the final IR spectrum.

-

After analysis, clean the salt plates thoroughly with an appropriate solvent (e.g., acetone) and return them to the desiccator.[18]

-

Mass Spectrometry Protocol (Electron Ionization)

This protocol describes a general procedure for a volatile liquid using Electron Ionization (EI).

-

Sample Introduction :

-

The this compound sample is introduced into the mass spectrometer. For a volatile liquid, this can be done via direct injection into a heated inlet or through the gas chromatography (GC-MS) interface, which separates components of a mixture before they enter the mass spectrometer.[19]

-

The sample is vaporized under a high vacuum in the ion source region.[19]

-

-

Ionization :

-

In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[19]

-

This collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺). Excess energy from this process often causes the molecular ion to break apart into smaller, characteristic fragment ions.[19]

-

-

Mass Analysis and Detection :

-

The newly formed positive ions (both molecular and fragment ions) are accelerated by an electric field into the mass analyzer.[19]

-

The mass analyzer (e.g., a magnetic sector or a quadrupole) separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected by a detector which measures their abundance.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z ratio.

-

Logical Workflow for Spectroscopic Analysis

The identification and structural elucidation of a chemical compound like this compound is a systematic process. It involves integrating data from multiple spectroscopic techniques to build a complete picture of the molecule's structure. The following diagram illustrates this general workflow.

Caption: General workflow for the spectroscopic identification of an organic compound.

References

- 1. This compound | C7H14 | CID 11612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRANS-3-HEPTENE(14686-14-7) 1H NMR spectrum [chemicalbook.com]

- 3. This compound, (3Z)- | C7H14 | CID 5357258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. CIS-3-HEPTENE(7642-10-6) 13C NMR spectrum [chemicalbook.com]

- 6. TRANS-3-HEPTENE(14686-14-7) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. TRANS-3-HEPTENE(14686-14-7) IR Spectrum [chemicalbook.com]

- 10. This compound, (E)- [webbook.nist.gov]

- 11. This compound, (E)- [webbook.nist.gov]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. research.reading.ac.uk [research.reading.ac.uk]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 16. chem.uiowa.edu [chem.uiowa.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. m.youtube.com [m.youtube.com]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Stereoisomers of 3-Heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomers of 3-heptene, focusing on their structure, properties, synthesis, and characterization. The information is intended to support research and development activities where a thorough understanding of isomeric purity and properties is crucial.

Introduction to Stereoisomerism in this compound

This compound (C₇H₁₄) is an alkene that exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond at the third position. This results in two stereoisomers: (Z)-3-heptene and (E)-3-heptene. These isomers, also known as cis and trans respectively, have the same molecular formula and connectivity but differ in the spatial arrangement of the alkyl groups attached to the double-bonded carbons.[1][2][3]

The (Z)-isomer has the higher priority groups on the same side of the double bond, while the (E)-isomer has them on opposite sides. According to the Cahn-Ingold-Prelog priority rules, the ethyl and propyl groups attached to the double bond carbons determine the E/Z designation. This compound does not possess a chiral center, and therefore does not have enantiomers. Its stereoisomerism is confined to diastereomeric E/Z isomers.

Physicochemical Properties

The different spatial arrangements of the alkyl groups in (E)- and (Z)-3-heptene lead to variations in their physical properties. These differences can be exploited for their separation and are critical for understanding their behavior in chemical reactions.

| Property | (Z)-3-Heptene (cis) | (E)-3-Heptene (trans) |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol |

| CAS Number | --INVALID-LINK-- | --INVALID-LINK-- |

| Boiling Point | 96 °C | 95-96 °C |

| Melting Point | -137 °C | -137 to -136.6 °C |

| Density | 0.703 g/mL | 0.702 g/mL at 20 °C |

| Refractive Index | 1.406 | 1.405 |

Experimental Protocols

Stereoselective Synthesis

The stereoselective synthesis of (E)- and (Z)-3-heptene can be achieved through the reduction of 3-heptyne (B1585052).

3.1.1. Synthesis of (Z)-3-Heptene (cis-isomer)

(Z)-3-Heptene is synthesized by the partial hydrogenation of 3-heptyne using Lindlar's catalyst. This catalyst, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, facilitates the syn-addition of hydrogen across the triple bond.[4][5]

-

Materials: 3-heptyne, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead), hydrogen gas, and a suitable solvent (e.g., hexane).

-

Procedure:

-

In a reaction flask, dissolve 3-heptyne in hexane.

-

Add a catalytic amount of Lindlar's catalyst to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) to observe the disappearance of 3-heptyne and the formation of (Z)-3-heptene.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by fractional distillation.

-

3.1.2. Synthesis of (E)-3-Heptene (trans-isomer)

(E)-3-Heptene is prepared by the dissolving metal reduction of 3-heptyne using sodium metal in liquid ammonia (B1221849). This reaction proceeds via a radical anion intermediate, leading to the anti-addition of hydrogen.

-

Materials: 3-heptyne, sodium metal, liquid ammonia (anhydrous), and a proton source (e.g., ethanol).

-

Procedure:

-

Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.

-

Condense anhydrous ammonia into the flask at -78 °C.

-

Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed.

-

Slowly add a solution of 3-heptyne in a minimal amount of an inert solvent (e.g., diethyl ether) to the sodium-ammonia solution.

-

Allow the reaction to stir for several hours at -78 °C.

-

Quench the reaction by the slow addition of ethanol (B145695) until the blue color disappears.

-

Allow the ammonia to evaporate.

-

Add water and extract the product with a low-boiling organic solvent (e.g., pentane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

Purify the product by fractional distillation.

-

Separation of Isomers

Gas chromatography (GC) is a highly effective method for the separation and quantification of (E)- and (Z)-3-heptene isomers due to their difference in boiling points and polarity.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column with a nonpolar stationary phase (e.g., dimethylpolysiloxane) is suitable for separating these isomers.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Temperature Program:

-

Initial oven temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase temperature at a rate of 5 °C/min to 100 °C.

-

Final hold: Hold at 100 °C for 2 minutes.

-

-

Injector and Detector Temperature: 250 °C.

-

Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., hexane) before injection.

Under these conditions, the lower boiling point isomer will typically elute first.

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous identification of the (E) and (Z) isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the vinylic protons are diagnostic. In the (E)-isomer, the vinylic protons typically appear at a slightly different chemical shift compared to the (Z)-isomer, and the trans-coupling constant is larger than the cis-coupling constant.

¹³C NMR: The chemical shifts of the carbons in the double bond and the allylic carbons are sensitive to the stereochemistry.

| Isomer | ¹H NMR (Olefinic H) | ¹³C NMR (Olefinic C) |

| (Z)-3-Heptene | ~5.3 ppm (multiplet) | ~129 ppm, ~131 ppm |

| (E)-3-Heptene | ~5.4 ppm (multiplet) | ~130 ppm, ~132 ppm |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The C-H out-of-plane bending vibrations are particularly useful for distinguishing between the two isomers.

-

(Z)-3-Heptene: A characteristic band around 700-730 cm⁻¹.

-

(E)-3-Heptene: A strong, characteristic band around 960-970 cm⁻¹.[6]

Mass Spectrometry (MS)

Both isomers will exhibit the same molecular ion peak (m/z = 98). The fragmentation patterns are expected to be very similar, although minor differences in the relative abundances of fragment ions may be observed. The NIST Mass Spectrometry Data Center provides reference spectra for both isomers.[2][7]

Conclusion

The stereoisomers of this compound, (E)- and (Z)-3-heptene, exhibit distinct physical and spectroscopic properties that allow for their selective synthesis, separation, and characterization. A thorough understanding of these differences is essential for applications in organic synthesis and drug development where precise control of molecular geometry is required. The experimental protocols and data presented in this guide provide a foundational framework for working with these important isomers.

References

Commercial Sourcing and Purity of 3-Heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of 3-Heptene. It is designed to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this chemical compound with a clear understanding of its quality attributes. This document outlines commercial suppliers, typical purity levels, potential impurities, and detailed experimental protocols for synthesis, purification, and analysis.

Commercial Sources and Purity

This compound is commercially available from several chemical suppliers, typically as a mixture of cis and trans isomers. The purity of commercially available this compound is generally high, with gas chromatography (GC) being the primary method for its assessment.

Table 1: Commercial Suppliers and Purity of this compound

| Supplier | Product Name | Stated Purity | Analytical Method |

| Sigma-Aldrich | This compound, technical, cis+trans | ≥95% | GC |

| TCI America | trans-3-Heptene | >97.0% | GC |

| Alfa Aesar (Thermo Scientific) | trans-3-Heptene, 97% | 97% | Not Specified |

| GFS Chemicals | Trans-3-Heptene, 97% | >=96.50% | GC-FID |

Table 2: Representative Certificate of Analysis for this compound (Technical Grade)

| Parameter | Specification | Typical Value |

| Total Purity (cis + trans) | ≥95% | 96.5% |

| cis-3-Heptene (B43857) | Report | ~20% |

| trans-3-Heptene | Report | ~75% |

| Impurities | ||

| Toluene | ≤0.1% | <0.05% |

| Triphenylphosphine (B44618) oxide | ≤1.0% | ~0.5% |

| Unreacted Aldehydes/Ylides | Not Detected | Not Detected |

| Other Heptene Isomers | Report | ~1.0% |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones and is a common industrial route for producing this compound.[1][2] This protocol describes the synthesis of a mixture of cis- and trans-3-Heptene from propanal and a butylide. The use of a non-stabilized ylide generally favors the formation of the (Z)-isomer (cis).[3]

Materials:

-

Butyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Propanal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Two-necked round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend butyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the stirred suspension. A color change to deep red or orange indicates the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour to ensure complete ylide formation.

-

Slowly add a solution of propanal (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Fractional Distillation

Fractional distillation is an effective technique for purifying the synthesized this compound and separating it from high-boiling impurities such as triphenylphosphine oxide.[1][4] Due to the close boiling points of the cis and trans isomers, complete separation by standard fractional distillation is challenging.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Boiling chips or magnetic stir bar

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood.

-

Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.

-

Begin heating the flask gently with the heating mantle.

-

Observe the vapor rising through the column. A ring of condensate should slowly ascend.

-

Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.

-

Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 95-98 °C).

-

Collect any forerun (lower boiling impurities) and the final high-boiling residue in separate flasks.

Purity Analysis by Gas Chromatography (GC)

The purity of this compound and the ratio of its isomers can be accurately determined using gas chromatography with a flame ionization detector (GC-FID).[5][6]

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

-

Oven Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 5°C/min to 150°C.

-

Hold at 150°C for 5 minutes.

-

-

Injector: Split/splitless mode, 250°C.

-

Carrier Gas: Helium, constant flow rate of 1 mL/min.

-

Detector: Flame Ionization Detector (FID), 250°C.

Sample Preparation:

-

Prepare a stock solution of the this compound sample at a concentration of 1000 µg/mL in a suitable volatile solvent such as hexane (B92381) or pentane.

-

Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve if quantitative analysis of impurities is required.

-

For purity assessment by area percent, a single dilute solution (e.g., 100 µg/mL) is sufficient.

-

Transfer the sample solution to a 2 mL autosampler vial.

Data Analysis:

-

The purity is determined by calculating the area percent of the this compound peaks (cis and trans) relative to the total area of all peaks in the chromatogram.

-

The ratio of cis to trans isomers is determined by the ratio of their respective peak areas.

Visualizations

Caption: Sourcing and Purity Verification Workflow for this compound.

Caption: Synthetic Pathway of this compound via Wittig Reaction.

References

An In-depth Technical Guide to 3-Heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Heptene, including its chemical identifiers, physical and chemical properties, relevant experimental protocols, and a visualization of a common synthetic pathway. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may work with or encounter this compound.

Chemical Identifiers

This compound is an alkene with the chemical formula C₇H₁₄. It exists as two geometric isomers, a cis (Z) and a trans (E) form. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is hept-3-ene .[1][2]

The Chemical Abstracts Service (CAS) has assigned different numbers to the isomeric mixture and the individual stereoisomers:

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. Note that some properties may vary slightly depending on the isomeric composition.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ | [1][2][5][6][8] |

| Molecular Weight | 98.19 g/mol | [1][6] |

| Density | 0.7±0.1 g/cm³ | [12] |

| Boiling Point | 94.4±7.0 °C at 760 mmHg | [12] |

| Melting Point | -137 to -136.6 °C | [12] |

| Flash Point | -7.2±0.0 °C | [12] |

| Refractive Index | 1.40 | [13] |

| Vapor Pressure | 54.2±0.1 mmHg at 25 °C | [12] |

| Water Solubility | 31.08 mg/L at 25 °C (estimated) | [3] |

| LogP (Octanol/Water) | 3.96 | [12] |

Experimental Protocols

This section details a general protocol for the synthesis of alkenes like this compound via the Wittig reaction and a standard method for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Synthesis of this compound via Wittig Reaction

The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. For the synthesis of this compound, a phosphorus ylide is reacted with an appropriate aldehyde. The following is a generalized procedure.

Materials:

-

Propyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

A non-polar extraction solvent (e.g., pentane (B18724) or hexane)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

-

Slowly add the strong base to the stirred suspension. The formation of a deep red or orange color indicates the successful formation of the ylide.

-

Stir the mixture for a period to ensure complete ylide formation (e.g., 1 hour).

-

In a separate flask, dissolve butyraldehyde in anhydrous THF.

-

Slowly add the butyraldehyde solution to the ylide solution at a low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 12-16 hours).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with a non-polar solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of (Z)- and (E)-3-heptene and triphenylphosphine (B44618) oxide, can be purified by column chromatography or fractional distillation. The isomeric ratio can be determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

3.2. Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.[15][16]

Instrumentation and Conditions:

-

GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of appropriate length and diameter (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: A temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: An initial temperature hold followed by a temperature ramp is used to separate the components of the sample. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Final hold: 5 minutes at 200 °C.

-

-

MS Transfer Line Temperature: Maintained at a high temperature to prevent condensation of the analytes (e.g., 280 °C).

-

Ion Source Temperature: Typically around 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range appropriate for the expected fragments (e.g., m/z 35-350).

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

If necessary, filter the sample to remove any particulate matter.

-

Transfer the sample to a GC vial for analysis.

Data Analysis: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or a reference library (e.g., NIST). Quantification can be performed by creating a calibration curve with standards of known concentrations.

Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the Wittig reaction for the synthesis of an alkene such as this compound.

Caption: Generalized Wittig reaction pathway for the synthesis of this compound.

References

- 1. This compound | C7H14 | CID 11612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 592-78-9 [thegoodscentscompany.com]

- 4. This compound (cis+trans) | 592-78-9 [chemnet.com]

- 5. (Z)-3-Heptene [webbook.nist.gov]

- 6. This compound, (3Z)- | C7H14 | CID 5357258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound, (E)- [webbook.nist.gov]

- 9. This compound, (E)- [webbook.nist.gov]

- 10. This compound, (E)- [webbook.nist.gov]

- 11. scbt.com [scbt.com]

- 12. This compound | CAS#:14686-14-7 | Chemsrc [chemsrc.com]

- 13. labproinc.com [labproinc.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Double Bond of 3-Heptene: A Hub of Reactivity for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-carbon double bond in 3-heptene serves as a versatile functional group, susceptible to a variety of chemical transformations. This reactivity makes it a valuable starting material and intermediate in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. Understanding the specific reactivity of this internal, non-terminal alkene is crucial for predicting reaction outcomes and designing efficient synthetic pathways. This technical guide provides a comprehensive overview of the key reactions involving the double bond of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers in the chemical and pharmaceutical sciences.

Electrophilic Addition Reactions

The electron-rich π-system of the double bond in this compound is readily attacked by electrophiles, leading to a variety of addition products. The regioselectivity of these reactions is a key consideration, as the unsymmetrical nature of the double bond (in terms of substitution pattern if considering the entire molecule, though the double bond itself is symmetrically disubstituted) can lead to the formation of two constitutional isomers.

Hydrohalogenation (e.g., with HBr)

The addition of hydrogen halides, such as hydrogen bromide (HBr), to this compound proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the more stable carbocation. In the case of this compound, both carbons of the double bond are bonded to one hydrogen atom. Therefore, the initial protonation can occur at either C3 or C4, leading to two possible secondary carbocation intermediates of similar stability. This results in a mixture of two constitutional isomers: 3-bromoheptane (B146003) and 4-bromoheptane.[1][2] The relative ratio of these products can be influenced by steric and electronic factors, though a near-equal mixture is often expected.[3]

Quantitative Data: Product Distribution in Hydrobromination of this compound

| Product | Expected Yield | Spectroscopic Data (Predicted/Analogous) |

| 3-Bromoheptane | ~50% | ¹³C NMR (CDCl₃): ~14.1, 22.5, 29.0, 31.7, 35.1, 56.5 ppm. MS (EI): m/z 179 (M+), 150, 121, 97, 83, 69, 57, 43, 29.[4][5] |

| 4-Bromoheptane | ~50% | ¹³C NMR (CDCl₃): ~13.9, 22.9, 34.8, 55.9 ppm. MS (EI): m/z 179 (M+), 150, 121, 97, 83, 69, 57, 43, 29.[6] |

Experimental Protocol: Electrophilic Addition of HBr to this compound

Materials:

-

This compound (cis/trans mixture)

-

30% HBr in acetic acid

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve this compound (1.0 g, 10.2 mmol) in 20 mL of dichloromethane in a 50 mL round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add 3.5 mL of 30% HBr in acetic acid (approximately 1.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with 20 mL of water.

-

Carefully wash with 20 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash again with 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture of 3-bromoheptane and 4-bromoheptane.

-

The product ratio can be determined by gas chromatography-mass spectrometry (GC-MS) analysis.

Reaction Mechanism: Hydrobromination of this compound

Caption: Mechanism of HBr addition to this compound.

Hydrogenation

Catalytic hydrogenation of the double bond in this compound results in the formation of the corresponding alkane, heptane. This reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is a syn-addition, where both hydrogen atoms add to the same face of the double bond.

Quantitative Data: Hydrogenation of this compound

| Product | Typical Yield | Spectroscopic Data |

| Heptane | >95% | ¹H NMR (CDCl₃): δ 0.88 (t, 6H), 1.27 (m, 8H). ¹³C NMR (CDCl₃): δ 14.1, 22.7, 29.2, 31.9. MS (EI): m/z 100 (M+), 85, 71, 57, 43, 29. |

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen gas

-

Filtration setup (e.g., Celite pad)

Procedure:

-

Dissolve this compound (1.0 g, 10.2 mmol) in 20 mL of ethanol in a suitable reaction vessel.

-

Carefully add 10% Pd/C (50 mg, ~5 mol%) to the solution.

-

Seal the vessel and purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Carefully vent the excess hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain heptane.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of this compound.

Oxidation Reactions

The double bond of this compound is susceptible to various oxidation reactions, leading to the formation of epoxides, diols, or cleavage products, depending on the reagents and reaction conditions employed.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 3,4-epoxyheptane. The reaction is stereospecific, with a cis-alkene giving a cis-epoxide and a trans-alkene giving a trans-epoxide. The reaction proceeds via a concerted "butterfly" mechanism.

Quantitative Data: Epoxidation of this compound

| Product | Typical Yield | Spectroscopic Data |

| (cis/trans)-3,4-Epoxyheptane | ~80-95% | ¹³C NMR (CDCl₃): (trans) ~13.9, 21.0, 35.1, 58.6 ppm; (cis) ~14.0, 20.7, 30.1, 57.1 ppm. MS (EI): m/z 114 (M+), 99, 85, 71, 57, 43.[7][8] |

Experimental Protocol: Epoxidation of this compound with m-CPBA

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium sulfite (B76179) solution (Na₂SO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 g, 10.2 mmol) in 20 mL of dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA (2.5 g, ~1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the precipitated m-chlorobenzoic acid.

-

Wash the filtrate with saturated sodium sulfite solution to destroy excess peroxide.

-

Wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,4-epoxyheptane.

Reaction Mechanism: Epoxidation of this compound

Caption: Concerted mechanism of this compound epoxidation.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond. The reaction of this compound with borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF), followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH), yields a mixture of 3-heptanol (B47328) and 4-heptanol.[9][10] Since the double bond is internal, the regioselectivity is less pronounced than with terminal alkenes, but steric hindrance can favor the formation of one isomer over the other.[11]

Quantitative Data: Hydroboration-Oxidation of this compound

| Product | Expected Ratio | Spectroscopic Data |

| 3-Heptanol | Major | ¹³C NMR (CDCl₃): ~14.1, 22.8, 27.8, 32.0, 39.0, 73.0 ppm. MS (EI): m/z 116 (M+), 101, 87, 73, 59, 45.[12][13] |

| 4-Heptanol | Minor | ¹³C NMR (CDCl₃): ~14.1, 22.9, 36.6, 71.2 ppm. MS (EI): m/z 116 (M+), 101, 87, 73, 59, 45.[14][15] |

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

-

This compound

-

1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

Procedure:

-

In a dry, nitrogen-flushed flask, dissolve this compound (1.0 g, 10.2 mmol) in 10 mL of anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 11 mL of 1.0 M BH₃·THF solution (11 mmol) to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0°C and slowly add 4 mL of 3 M NaOH solution.

-

Carefully add 4 mL of 30% H₂O₂ dropwise, keeping the temperature below 30°C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give a mixture of 3-heptanol and 4-heptanol.

Reaction Pathway: Hydroboration-Oxidation

Caption: Two-step hydroboration-oxidation of this compound.

Ozonolysis

Ozonolysis of this compound, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), cleaves the double bond to yield two smaller carbonyl compounds: propanal and butanal.[16] This reaction is a powerful tool for determining the position of a double bond in an unknown alkene.

Quantitative Data: Ozonolysis of this compound

| Product | Expected Yield | Spectroscopic Data |

| Propanal | Stoichiometric | ¹H NMR (CDCl₃): δ 1.12 (t, 3H), 2.44 (dq, 2H), 9.77 (t, 1H). MS (EI): m/z 58 (M+), 57, 29, 28. |

| Butanal | Stoichiometric | ¹H NMR (CDCl₃): δ 0.96 (t, 3H), 1.66 (m, 2H), 2.42 (dt, 2H), 9.76 (t, 1H). MS (EI): m/z 72 (M+), 57, 44, 43, 29. |

Experimental Protocol: Ozonolysis of this compound

Materials:

-

This compound

-

Methanol (B129727) or Dichloromethane

-

Ozone generator

-

Zinc dust

-

Acetic acid or Dimethyl sulfide (B99878) (DMS)

Procedure:

-

Dissolve this compound (1.0 g, 10.2 mmol) in 50 mL of methanol in a gas-washing bottle.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add zinc dust (1.0 g, 15.3 mmol) and a few drops of acetic acid to the solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter to remove the zinc residue and wash with methanol.

-

The resulting solution contains propanal and butanal, which can be analyzed by GC-MS or converted to derivatives for isolation.

Logical Relationship: Ozonolysis of this compound

Caption: Products of the ozonolysis of this compound.

Conclusion

The double bond in this compound provides a reactive center for a multitude of important organic transformations. The ability to undergo electrophilic additions, hydrogenation, and various oxidative cleavages and functionalizations makes it a key building block in synthetic chemistry. For researchers in drug development and other scientific fields, a thorough understanding of these reactions, including their mechanisms, product distributions, and experimental conditions, is paramount for the rational design and synthesis of complex target molecules. The data and protocols presented in this guide serve as a valuable resource for harnessing the synthetic potential of this compound's double bond.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 3. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 4. 3-Bromoheptane | C7H15Br | CID 16091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heptane, 3-bromo- [webbook.nist.gov]

- 6. 4-Bromoheptane | C7H15Br | CID 70460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 12. f) The { } ^ { 13 } \mathrm { C } NMR spectra of 3-heptanol and 4-heptano.. [askfilo.com]

- 13. 3-Heptanol | C7H16O | CID 11520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Solved 1. The mass spectrum of 2 heptanol, 3 heptanol, and 4 | Chegg.com [chegg.com]

- 16. Ozonolysis - Wikipedia [en.wikipedia.org]

Navigating the Safety Profile of 3-Heptene: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides critical health and safety information for 3-Heptene (C₇H₁₄), a colorless, flammable liquid. Tailored for researchers, scientists, and drug development professionals, this document consolidates essential data on its properties, hazards, handling procedures, and emergency responses to ensure safe laboratory practices.

Core Safety & Physical Properties

This compound is a volatile and highly flammable liquid that presents a significant fire hazard. It is also recognized as a mild skin irritant and can cause narcotic effects at high concentrations.[1][2][3] Aspiration of the liquid may be fatal if swallowed and it enters the airways.[1] The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 94.35 °C @ 760 mm Hg (est) | [4] |

| Vapor Pressure | 54.202 mmHg @ 25 °C (est) | [4] |

| Flash Point | 19.00 °F / -7.22 °C (TCC, est) | [4] |

| Solubility in Water | 31.08 mg/L @ 25 °C (est) | [4] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[1] |

| Skin Corrosion/Irritation | Mild Irritant | |

| Specific target organ toxicity — single exposure | Narcotic effects |

Hazard Identification and First Aid

Primary Hazards:

-